A Technical Guide to 2-Bromo-3-methoxybenzene-1-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-Bromo-3-methoxybenzene-1-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This guide provides an in-depth technical overview of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride, a key chemical intermediate with significant applications in medicinal chemistry and drug development. We will explore its fundamental chemical properties, molecular structure, and logical synthetic pathways. The document further details its core reactivity, focusing on its utility in the synthesis of sulfonamides, a critical pharmacophore in numerous therapeutic agents. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile building block.
Chemical Identity and Physicochemical Properties
2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic organosulfur compound. Its unique substitution pattern—featuring a reactive sulfonyl chloride group, a methoxy moiety, and a bromine atom—makes it a highly valuable precursor for creating diverse molecular libraries. The bromine atom, in particular, serves as a strategic handle for subsequent cross-coupling reactions, enabling complex molecular architectures to be constructed.
Table 1: Key Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-bromo-3-methoxybenzene-1-sulfonyl chloride | [1] |
| CAS Number | 1261818-17-0 | [1] |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.54 g/mol | [1] |
| Canonical SMILES | COC1=C(Br)C=CC=C1S(=O)(=O)Cl | |
| Purity | Typically ≥95% | [1] |
| LogP | 2.53 | [1] |
| InChI Key | ORTNPHSZRKQVPB-UHFFFAOYSA-N |[1] |
Molecular Structure Visualization
The spatial arrangement of the functional groups on the benzene ring is critical to the reactivity and utility of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride. The ortho-bromo and meta-methoxy substituents relative to the sulfonyl chloride group influence the electronic properties of the ring and the steric accessibility of the reactive sites.
Caption: 2D structure of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride.
Synthesis Pathway: A Plausible Approach
While specific proprietary synthesis routes may vary, a robust and common method for preparing substituted aryl sulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding aniline. This approach provides excellent regiochemical control, which is crucial for polysubstituted systems.
Workflow: Synthesis of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride
Caption: Plausible Sandmeyer-type reaction workflow for synthesis.
Experimental Protocol: Synthesis via Diazotization
This protocol is based on established methodologies for the synthesis of aryl sulfonyl chlorides from anilines.[3][4]
-
Diazonium Salt Formation:
-
To a stirred solution of concentrated hydrochloric acid and water, add 2-bromo-3-methoxyaniline (1.0 eq). Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C.
-
Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield. The exothermic nature of the diazotization requires slow, controlled addition of the nitrite solution.
-
Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chlorination:
-
In a separate, well-ventilated fume hood, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas.
-
Add a catalytic amount of copper(II) chloride (approx. 0.1 eq) to this solution.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the SO₂/CuCl₂ mixture. Vigorous gas evolution (N₂) will be observed.
-
Causality: The copper salt catalyzes the decomposition of the diazonium salt and the subsequent introduction of the sulfonyl chloride group. Sulfur dioxide serves as the source for the SO₂Cl moiety.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into a large volume of ice water. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts.
-
Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-methoxybenzene-1-sulfonyl chloride.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Core Reactivity and Application in Drug Development
The primary utility of benzenesulfonyl chlorides in drug development lies in their reaction with primary and secondary amines to form sulfonamides.[5] This functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The N-H bond of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
Pharmaceutical intermediates like 2-bromo-3-methoxybenzene-1-sulfonyl chloride are vital for connecting basic chemical research to industrial drug production, enabling the efficient synthesis and optimization of lead compounds.[]
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes the synthesis of N-benzyl-2-bromo-3-methoxybenzenesulfonamide, a representative reaction for this class of compound.
-
Reaction Setup:
-
Dissolve 2-bromo-3-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add triethylamine (1.2 eq) or pyridine as a base.
-
Cool the solution to 0°C in an ice bath.
-
-
Amine Addition:
-
Slowly add benzylamine (1.05 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The base (triethylamine) is essential to neutralize the HCl byproduct generated during the reaction. Removing the HCl drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Workup and Purification:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the solution sequentially with 1M HCl (to remove excess base and amine), water, and saturated brine.
-
Self-Validation: Each wash step serves a specific purpose. The acid wash removes basic impurities, while the brine wash helps to remove water from the organic layer, ensuring a clean separation. The successful removal of impurities at this stage validates the workup procedure.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Safety, Handling, and Storage
As with all sulfonyl chlorides, 2-bromo-3-methoxybenzene-1-sulfonyl chloride must be handled with care due to its corrosive and moisture-sensitive nature.
Table 2: Hazard Identification
| Hazard Class | GHS Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | [1][7][8] |
| Serious Eye Damage | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |
-
Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] Its reactivity with water means it must be protected from moisture and humidity to prevent decomposition into the corresponding sulfonic acid.[9]
-
Incompatibilities: Avoid contact with water, strong bases, amines, and alcohols, as these will react readily with the sulfonyl chloride group.[9]
Conclusion
2-Bromo-3-methoxybenzene-1-sulfonyl chloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its defined structure, predictable reactivity, and multiple functionalization points provide chemists with a reliable platform for synthesizing novel sulfonamides and other complex molecules. Understanding its properties, synthesis, and safe handling procedures is paramount for any research program aiming to leverage its potential in the development of next-generation therapeutics.
References
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National Institutes of Health (NIH), "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides," Available at: [Link].
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PubChem, "2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide," Available at: [Link].
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PubMed, "TRPV3 in Drug Development," Available at: [Link].
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